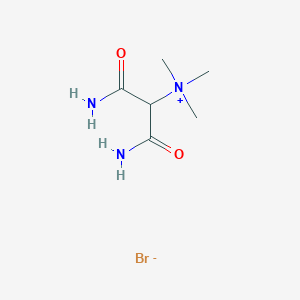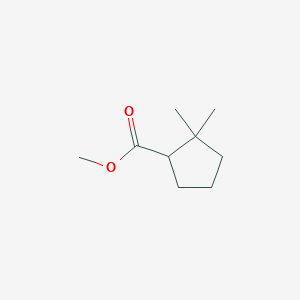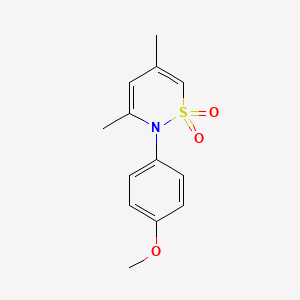
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide involves multiple steps. One common method includes the reaction of N,N,N’-Trimethyl-1,3-propanediamine with appropriate reagents under controlled conditions . The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to remove impurities and obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents under controlled conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Aplicaciones Científicas De Investigación
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’-Trimethyl-1,3-propanediamine: A related compound with similar structural features.
1,3-Diamino-2-hydroxypropane-N,N,N′,N′-tetraacetic acid: Another compound with comparable properties and applications.
Uniqueness
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide stands out due to its unique combination of functional groups and its specific applications in various fields. Its distinct chemical structure allows it to participate in a wide range of reactions and interactions, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
63086-50-0 |
|---|---|
Fórmula molecular |
C6H14BrN3O2 |
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
(1,3-diamino-1,3-dioxopropan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C6H13N3O2.BrH/c1-9(2,3)4(5(7)10)6(8)11;/h4H,1-3H3,(H3-,7,8,10,11);1H |
Clave InChI |
IACGIJIVXCBNIX-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C(C(=O)N)C(=O)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)

![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)

![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)




![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)

![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
